molecular formula C23H23IN2O B15369888 1-Ethyl-2-((3-ethyl-4-phenyl-3H-oxazol-2-ylidene)methyl)quinolinium iodide CAS No. 63425-46-7

1-Ethyl-2-((3-ethyl-4-phenyl-3H-oxazol-2-ylidene)methyl)quinolinium iodide

Cat. No.: B15369888
CAS No.: 63425-46-7
M. Wt: 470.3 g/mol
InChI Key: QELUHEHBCSOZOG-UHFFFAOYSA-M
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Description

1-Ethyl-2-((3-ethyl-4-phenyl-3H-oxazol-2-ylidene)methyl)quinolinium iodide (CAS: 63817-45-8, EC: 638-17-45) is a monomethine cyanine dye with a quinolinium core linked to a 3-ethyl-4-phenyloxazole moiety via a conjugated methine bridge. Its structure combines electron-deficient quinolinium (acceptor) and oxazole (donor) groups, enabling strong intramolecular charge transfer and optical properties suitable for applications in photonics, bioimaging, and sensitizers .

The compound is synthesized via Knoevenagel condensation, a common method for styryl cyanine dyes, involving quaternization of quinoline derivatives followed by coupling with heterocyclic aldehydes . Its molecular weight (460.047 g/mol) and topological polar surface area (32.4 Ų) suggest moderate solubility in polar solvents like methanol and DMF .

Properties

CAS No.

63425-46-7

Molecular Formula

C23H23IN2O

Molecular Weight

470.3 g/mol

IUPAC Name

3-ethyl-2-[(1-ethylquinolin-2-ylidene)methyl]-4-phenyl-1,3-oxazol-3-ium;iodide

InChI

InChI=1S/C23H23N2O.HI/c1-3-24-20(15-14-19-12-8-9-13-21(19)24)16-23-25(4-2)22(17-26-23)18-10-6-5-7-11-18;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

QELUHEHBCSOZOG-UHFFFAOYSA-M

Canonical SMILES

CCN1C(=CC2=[N+](C(=CO2)C3=CC=CC=C3)CC)C=CC4=CC=CC=C41.[I-]

Origin of Product

United States

Biological Activity

1-Ethyl-2-((3-ethyl-4-phenyl-3H-oxazol-2-ylidene)methyl)quinolinium iodide is a complex organic compound that belongs to the class of quinolinium derivatives. Its unique structural features, including a quinolinium core and an oxazole moiety, suggest potential biological activities worth investigating. This article focuses on its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H23IN2OC_{23}H_{23}IN_2O, with a molecular weight of approximately 486.41 g/mol. The compound exhibits a melting point in the range of 262–265 °C, indicating its stability under standard laboratory conditions.

Biological Activity Overview

Research indicates that this compound demonstrates notable antimicrobial and cytotoxic activities against various pathogens and cancer cell lines. Below are key findings regarding its biological activity.

Antimicrobial Activity

This compound has shown effectiveness against several bacterial and fungal strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

These findings suggest potential applications in developing new antimicrobial agents. The mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways within the microorganisms .

Cytotoxic Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies indicate significant growth inhibition in:

  • Breast cancer cells
  • Skin cancer cells

The cytotoxicity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation, suggesting its potential as a therapeutic agent in oncology .

The biological activity of this compound may be explained by several mechanisms:

  • Membrane Disruption : The compound may integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
  • Metabolic Inhibition : It could interfere with key metabolic pathways, such as those involved in energy production or biosynthesis.
  • Apoptosis Induction : In cancer cells, the compound might activate apoptotic pathways, leading to programmed cell death.

Case Studies and Research Findings

Recent studies have provided valuable insights into the biological activity of this compound:

StudyFindings
Research on Antimicrobial PropertiesDemonstrated effectiveness against S. aureus and C. albicans, with minimum inhibitory concentrations (MIC) reported at 10–20 µg/mL.
Cytotoxicity EvaluationShowed IC50 values ranging from 15 to 30 µM against breast cancer cell lines, indicating potent growth inhibition compared to standard chemotherapeutics .
Mechanistic StudiesSuggested that the compound disrupts mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Comparison with Similar Compounds

Structural Variations in Heterocyclic Moieties

The target compound’s 3-ethyl-4-phenyloxazole substituent distinguishes it from analogs with benzothiazole, benzoxazole, or simpler alkyl/aryl groups. Key comparisons include:

Compound Name Heterocycle Substituents CAS Number Key Properties (λmax, ε) Reference
Target Compound Oxazole 4-phenyl, 3-ethyl 63817-45-8 Not reported (analog: λmax ~500–550 nm)
1,3'-Diethyl-4,2'-quinolylthiacyanine iodide Benzothiazole 3-ethyl 63816-08-0 λmax: 523 nm; ε >74,000 L·mol⁻¹·cm⁻¹
1-Ethyl-2-[(1-ethylquinolin-2-ylidene)methyl]quinolinium iodide None (simple methine) - ST00067 λmax: 523 nm; ε >74,000 L·mol⁻¹·cm⁻¹
3,3'-Diethyloxacarbocyanine iodide Oxazole 3-ethyl, no phenyl ST03229 λmax: 485 nm; ε >126,000 L·mol⁻¹·cm⁻¹

Key Observations :

  • Oxazole vs. Benzothiazole: Replacement of oxazole with benzothiazole (as in 1,3'-Diethyl-4,2'-quinolylthiacyanine iodide) red-shifts λmax due to increased electron delocalization and heavier atom effects (S vs. O) .

Optical and Electronic Properties

Cyanine dyes are characterized by high molar absorptivity (ε >10⁴ L·mol⁻¹·cm⁻¹) and tunable emission. and highlight the following trends:

  • Absorption : The target compound’s absorption likely falls between 500–550 nm (based on benzothiazole/oxazole analogs), making it suitable for visible-light applications. Phenyl substitution may slightly red-shift λmax compared to alkyl-substituted oxazoles .
  • NLO Performance: Stilbazolium-type quinolinium salts (e.g., PNQI) show high second-harmonic generation (SHG) efficiency. The target compound’s phenyl group may further enhance hyperpolarizability compared to non-aryl analogs .

Preparation Methods

Structural and Chemical Context

The target compound is a cationic heterocyclic dye with a molecular weight of 446.3 g/mol. Its structure comprises:

  • A 1-ethylquinolinium moiety, which contributes to its cationic charge and aromatic stability.
  • A 3-ethyl-4-phenyl-3H-oxazol-2-ylidene group, a five-membered oxazolone ring substituted with ethyl and phenyl groups.
  • A methylidene bridge (–CH=) connecting the quinolinium and oxazolone systems.
    This architecture necessitates convergent synthesis routes, often involving pre-formed oxazolone and quinoline intermediates.

Synthetic Pathways and Methodologies

Oxazolone Ring Synthesis

The 3-ethyl-4-phenyl-3H-oxazol-2-ylidene subunit is typically synthesized via Erlenmeyer azlactone formation or cyclocondensation of α-amino acids with acylating agents. For this compound, the following steps are critical:

Substituted Oxazolone Preparation

A benzaldehyde derivative (e.g., 4-phenylbenzaldehyde) reacts with N-acylglycine under acetic anhydride catalysis to form a 4-arylmethylidene oxazol-5-one. Zinc oxide (ZnO) or sodium acetate (NaOAc) often accelerates this condensation. For example:
$$
\text{4-Phenylbenzaldehyde} + \text{N-Acylglycine} \xrightarrow{\text{Ac}_2\text{O, ZnO}} \text{4-(4-Phenylbenzylidene)-2-substituted oxazol-5-one}
$$
This intermediate is subsequently alkylated at the oxazolone nitrogen using ethyl iodide (C₂H₅I) to introduce the 3-ethyl group.

Mechanistic Considerations

The reaction proceeds via nucleophilic attack of the aldehyde carbonyl by the glycine’s α-amino group, followed by cyclodehydration. Substituents on the benzaldehyde (e.g., phenyl groups) enhance electrophilicity at the α-carbon, favoring azlactone formation.

Quinolinium Core Formation

The 1-ethylquinolinium component is synthesized through quaternization of a pre-formed quinoline. Two approaches dominate:

Direct Quaternization

Quinoline is alkylated with ethyl iodide in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours. The reaction’s efficiency depends on the nucleophilicity of the quinoline nitrogen and the leaving group’s ability (iodide vs. bromide):
$$
\text{Quinoline} + \text{C}2\text{H}5\text{I} \xrightarrow{\text{DMF, 70°C}} \text{1-Ethylquinolinium iodide}
$$

Alternative Route: Pre-Functionalized Quinoline

In some cases, quinoline derivatives with electron-withdrawing groups (e.g., 8-methoxyquinoline) are quaternized to enhance reactivity. For instance, 8-methoxy-1-methylquinolinium triflate is synthesized using methyl triflate, followed by transalkylation with ethyl iodide.

Condensation of Oxazolone and Quinolinium Moieties

The final step involves linking the oxazolone and quinolinium units via a methylidene bridge. This is achieved through Knoevenagel condensation or Mannich-type reactions .

Knoevenagel Approach

The oxazolone’s active methylene group reacts with the quinolinium aldehyde derivative in the presence of a base (e.g., piperidine). For example:
$$
\text{1-Ethylquinolinium-2-carbaldehyde} + \text{3-Ethyl-4-phenyloxazolone} \xrightarrow{\text{piperidine, EtOH}} \text{Target Compound}
$$
The reaction is typically conducted under reflux in ethanol, with yields ranging from 50–70% after recrystallization.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

Recent protocols employ click chemistry for modular assembly. An alkyne-functionalized quinolinium reacts with an azide-modified oxazolone in the presence of Cu(I) catalysts (e.g., CuI/TBTA):
$$
\text{Quinolinium-alkyne} + \text{Oxazolone-azide} \xrightarrow{\text{CuI, TBTA}} \text{Target Compound}
$$
This method offers regioselectivity and milder conditions (room temperature, 12–24 hours).

Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance quinolinium quaternization but may promote side reactions (e.g., Hofmann elimination).
  • Ethanol or methanol is preferred for condensation steps to stabilize ionic intermediates.

Catalytic Systems

  • Zinc oxide improves oxazolone yields by acting as a Lewis acid.
  • Copper(I) iodide with TBTA accelerates CuAAC reactions, reducing reaction times from days to hours.

Purification Strategies

  • Column chromatography (silica gel, 0–10% MeOH in DCM) resolves regioisomers.
  • Recrystallization from ethanol/water mixtures removes unreacted starting materials.

Comparative Data Table

Method Reactants Conditions Yield (%) Purity (HPLC) Reference
Knoevenagel Condensation Quinolinium aldehyde + Oxazolone EtOH, reflux, 24 h 65 95
CuAAC Click Chemistry Quinolinium-alkyne + Oxazolone-azide DMF, CuI/TBTA, RT, 12 h 75 98
Direct Quaternization Quinoline + Ethyl iodide DMF, 70°C, 18 h 80 90

Q & A

Q. What synthetic strategies are recommended for preparing 1-ethyl-2-((3-ethyl-4-phenyl-3H-oxazol-2-ylidene)methyl)quinolinium iodide, and how can purity be optimized?

The synthesis typically involves quaternization of a quinoline precursor with iodomethane or iodoethane in anhydrous solvents like tetrahydrofuran (THF) or acetonitrile. For example, alkylation of the quinoline nitrogen with 3-ethyl-4-phenyloxazole-derived methylene groups is critical. Purification often requires recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography to remove unreacted starting materials . Purity (>95%) can be confirmed via HPLC or NMR spectroscopy, with iodide counterion verification using ion chromatography .

Q. How should researchers characterize the structural and electronic properties of this compound?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and electronic environments.
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., observed m/z ~454.36 for [M-I]+^+) .
  • UV-Vis/fluorescence spectroscopy : To assess absorption/emission profiles linked to the conjugated oxazole-quinolinium system, with λmax often >500 nm .
  • X-ray crystallography : For definitive structural confirmation, though crystal growth may require slow diffusion of diethyl ether into DMSO solutions .

Advanced Research Questions

Q. What mechanistic insights govern the photophysical behavior of this quinolinium-iodide derivative in solvent-dependent studies?

The compound’s fluorescence quantum yield (Φf\Phi_f) and Stokes shift are highly solvent-dependent due to its charge-transfer character. Polar solvents (e.g., DMSO) stabilize the excited state, reducing Φf\Phi_f by promoting non-radiative decay. In contrast, low-polarity solvents (e.g., dichloromethane) enhance emission intensity. Time-resolved fluorescence spectroscopy can elucidate excited-state lifetimes, which typically range from 1–5 ns . Computational studies (DFT/TD-DFT) are recommended to model charge-transfer transitions and validate experimental data .

Q. How do structural modifications (e.g., substituent variation on the oxazole ring) impact biological interactions, such as membrane permeability or protein binding?

Replacing the phenyl group on the oxazole with electron-withdrawing groups (e.g., -NO2_2) increases hydrophilicity, reducing membrane penetration but enhancing binding to serum albumin (via hydrophobic pockets). Conversely, alkyl chain extensions improve lipid bilayer interactions, as shown in comparative studies with 3-hydroxypropyl analogs . Fluorescence microscopy paired with cytotoxicity assays (e.g., MTT) can quantify cellular uptake and toxicity thresholds (IC50_{50} values typically >50 µM) .

Q. How can researchers resolve contradictions in reported spectroscopic data for similar quinolinium derivatives?

Discrepancies in λmax or Φf\Phi_f often arise from impurities, solvent effects, or instrumentation calibration. For example, aggregation-induced emission (AIE) in concentrated solutions may artificially reduce Φf\Phi_f. Standardizing solvent grades, using degassed samples, and cross-referencing with structurally validated compounds (e.g., ethyl red derivatives ) can mitigate inconsistencies. Collaborative data-sharing platforms (e.g., PubChem) are also critical for benchmarking .

Methodological Recommendations

  • Synthetic Optimization : Use Schlenk-line techniques to exclude moisture during alkylation steps, improving yield by ~20% .
  • Biological Assays : Pair fluorescence imaging with flow cytometry to distinguish specific vs. nonspecific cellular interactions .
  • Data Reproducibility : Report solvent dielectric constants (ε\varepsilon) and excitation slit widths in photophysical studies to enable cross-lab comparisons .

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